2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide
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Description
The compound “2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide” is an organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide”, related compounds have been synthesized. For example, a series of 2-[4-(thiazol-2-yl)phenyl]propionic acids were prepared by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .Scientific Research Applications
Antitumor Activity
A study by Yurttaş, Tay, and Demirayak (2015) synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showcasing their potential antitumor activity in vitro against a broad spectrum of human tumor cell lines. This research signifies the compound's relevance in cancer research, highlighting its promising anticancer activity against selected cancer cell lines, particularly compound 10 and 16 which were found to have considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, exploring their potential in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and free energy of electron injection. This study extends the application of such compounds to renewable energy technologies. Additionally, molecular docking studies of the compounds with Cyclooxygenase 1 (COX1) were performed, suggesting potential therapeutic applications (Mary et al., 2020).
Anticancer and Antimicrobial Applications
Research on the synthesis and characterization of arylidene compounds from 2-iminothiazolidine-4-one derivatives, including the preparation of related acetamide compounds, provided insights into their antimicrobial activity. This work, by Azeez and Abdullah (2019), lays the foundation for further exploration of these compounds in antimicrobial and anticancer therapies (Azeez & Abdullah, 2019).
properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS3/c1-12-3-2-4-16-18(12)24-19(28-16)23-17(25)9-15-11-27-20(22-15)26-10-13-5-7-14(21)8-6-13/h2-8,11H,9-10H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSCKHBRZWKAGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide |
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